fliH protein
Description
Properties
CAS No. |
138414-67-2 |
|---|---|
Molecular Formula |
C20H28N2O5 |
Synonyms |
fliH protein |
Origin of Product |
United States |
Scientific Research Applications
Key Research Findings
- Post-Transcriptional Regulation :
-
Virulence in Pathogenic Bacteria :
- In B. hermsii, mutations in fliH lead to non-motile phenotypes and reduced infectivity in animal models. The absence of functional FliH resulted in a significant decrease in FlaB synthesis and consequently impaired the organism's ability to establish infection . This underscores the importance of FliH in bacterial pathogenesis.
-
Flagellar Assembly :
- Research has demonstrated that FliH is essential for efficient energy coupling during flagellar assembly. It interacts with other proteins such as FliI and FlhA to facilitate the export of flagellar components through the type III secretion system . This process is crucial for maintaining the structural integrity and functionality of bacterial flagella.
-
Protein Export Mechanisms :
- The interaction between FliH and other soluble components of the flagellar export apparatus has been investigated to understand how these interactions affect substrate specificity and export efficiency. For instance, overexpression studies have shown that alterations in FliH can significantly impact the secretion levels of various flagellar proteins .
Case Study 1: Borrelia hermsii
- Objective : To investigate the role of FliH in motility and virulence.
- Methodology : Mutant strains lacking fliH were created, followed by complementation assays to restore functionality.
- Findings : The fliH mutant displayed drastically reduced FlaB synthesis and was non-infectious in mice, confirming FliH's critical role in pathogenesis .
Case Study 2: Vibrio cholerae
- Objective : To explore how FliH contributes to energy coupling during protein export.
- Methodology : Pull-down assays were conducted to assess interactions between FliH, FliI, and other export apparatus components.
- Findings : Results indicated that FliH is vital for robust energy coupling necessary for effective protein export during flagellar assembly .
Data Table: Summary of Research Findings on FliH Protein
Comparison with Similar Compounds
Glycine Repeat Motifs
FliH’s GxxxG repeats are distinct in length and composition compared to homologs (Table 1).
- Amino Acid Preferences: In FliH, variable positions (x1–x3) in GxxxG repeats are enriched in Glu, Gln, Lys, and Ala, which stabilize α-helical structures through intra-helical hydrogen bonding and charge interactions . In contrast, YscL homologs show less variability and a higher proportion of hydrophobic residues .
Functional Comparison with Type III Secretion System Homologs
Role in Protein Export
- FliH in Flagellar Export : FliH interacts with FliI ATPase to regulate substrate entry into the export gate. While ATP hydrolysis by FliI is dispensable for flagellar assembly (proton motive force (PMF) alone suffices), FliH enhances export efficiency by coupling ATPase activity to PMF-driven transport .
- YscL in T3SS: YscL homologs anchor the ATPase complex (YscN in Yersinia) to the secretion apparatus but lack the extended glycine repeats seen in FliH. Deletion of YscL disrupts substrate secretion, highlighting its non-redundant role in T3SS .
Genetic and Phenotypic Rescue
- Suppressor Mutations: In Salmonella, deletions of fliH and fliI can be partially rescued by mutations in flhB (e.g., P28T), which restore export gate activity by enhancing PMF utilization .
- Motility Defects: fliH mutants in Borreliella hermsii exhibit 5% FlaB synthesis (flagellin) compared to wild-type, resulting in non-motile, straight-cell morphology. Complementation with fliH restores 80% FlaB levels and motility .
Comparison with Other Flagellar Proteins
FliH vs. FliI and FliJ
FliH vs. FliN and FliG
- FliN/FliG : C-ring components involved in motor switching. Unlike FliH, these proteins lack ATPase-regulatory roles and glycine repeats .
Evolutionary and Mechanistic Insights
Evolutionary Conservation
- Divergence in Repeat Length : While FliH’s glycine repeats vary widely (e.g., m = 12 in Campylobacter vs. m = 2 in Salmonella), YscL homologs show minimal variation (m = 0–2), suggesting stronger structural constraints in T3SS .
- Functional Redundancy : FliH’s role in ATPase regulation is partially redundant with PMF, whereas YscL homologs are indispensable for T3SS function .
Stress Response Roles
- Upregulation Under Stress: In Salmonella, fliH expression increases upon exposure to silver-coated nanotubes, indicating a role in mitigating flagellar damage .
Preparation Methods
Affinity Chromatography
Initial purification of His-tagged FliH is performed using immobilized metal affinity chromatography (IMAC) with nickel-nitrilotriacetic acid (Ni-NTA) resins. Cell lysates, prepared via sonication or lysozyme treatment in buffers containing 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, and 10 mM imidazole, are loaded onto the column. After washing with 20–50 mM imidazole, FliH is eluted using 250–500 mM imidazole. This step typically yields ~80% purity, as confirmed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Structural and Functional Characterization
Proteolytic Sensitivity Assays
Trypsin digestion experiments have elucidated critical domains within FliH. Incubation with trypsin generates stable fragments such as FliH(Prt1) (Δ1–10 and Δ224–235) and FliH(Prt2) (Δ1–10 and Δ173–235), which retain the ability to form hybrid dimers with full-length FliH. These findings underscore the importance of the C-terminal region (residues 173–235) in mediating interactions with FliI, as truncations beyond residue 172 abrogate heterotrimer formation.
Mutational Analysis
Deletion mutants lacking residues 101–140 fail to dimerize, highlighting the central role of this region in homodimer stability. Similarly, point mutations in the C-terminal domain (e.g., W223ochre and V172ochre) disrupt FliH-FliI interactions, providing mechanistic insights into flagellar export regulation.
Comparative Analysis of Extraction Buffers and Additives
Buffer Composition
Effective lysis buffers for FliH extraction include:
The addition of protease inhibitors (e.g., phenylmethylsulfonyl fluoride, PMSF) and reducing agents (DTT) is critical to mitigate degradation, a practice corroborated by plant protein extraction studies.
Detergent Optimization
While FliH purification typically avoids detergents due to its solubility in aqueous buffers, plant proteomics workflows have demonstrated that nonionic detergents like Triton X-100 (0.5–1.5%) can enhance extraction efficiency for membrane-associated proteins. This strategy may prove beneficial for FliH variants with heightened hydrophobicity.
Yield and Purity Assessment
Quantitative Metrics
Typical yields for FliH range from 2–5 mg per liter of bacterial culture, with purity exceeding 95% after two-stage chromatography. Comparative studies show that affinity purification alone achieves ~80% purity, while subsequent gel filtration elevates this to >95%.
Table 1: Purification Summary for Recombinant FliH
| Step | Volume (mL) | Total Protein (mg) | Purity (%) |
|---|---|---|---|
| Crude Lysate | 50 | 150 | 10 |
| Ni-NTA Eluate | 10 | 12 | 80 |
| Gel Filtration Eluate | 5 | 8 | 95 |
Q & A
Q. What experimental approaches are used to investigate FliH's role in bacterial flagellar assembly?
To study FliH's function, researchers employ:
- Gene knockout models : Deletion of fliH in Borrelia hermsii results in non-motile, straight spirochetes with reduced periplasmic flagella (FlaB) synthesis. Complementation assays using shuttle vectors (e.g., pBhSV2::pflgB-fliH) restore motility and FlaB levels to ~80% of wild-type, confirming FliH's necessity .
- Motility assays : Dark-field microscopy and swimming assays quantify motility defects in mutants. fliH mutants show <10% motility compared to wild-type .
- Protein quantification : Immunoblotting and Coomassie staining normalize FlaB levels against housekeeping proteins (e.g., GlpQ) to distinguish translational vs. transcriptional defects .
Q. How can researchers determine whether FliH regulates flagellar synthesis at the transcriptional or post-transcriptional level?
Methodology includes:
- qRT-PCR : Compare flaB mRNA levels between wild-type and fliH mutants. Equal transcript levels (as seen in B. hermsii) indicate post-transcriptional regulation .
- Immunoblotting : Quantify FlaB protein in mutants. fliH mutants exhibit <10% FlaB protein despite normal mRNA levels, confirming post-transcriptional control .
Q. What standard techniques are used to express and localize FliH homologs in prokaryotic systems?
- Cloning : Amplify fliH via PCR and clone into expression vectors (e.g., pET series) under inducible promoters.
- Subcellular fractionation : Separate cytoplasmic, membrane, and periplasmic fractions to confirm FliH localization (e.g., periplasmic flagellar export apparatus in Leptospira interrogans) .
Advanced Research Questions
Q. How can contradictory findings about ATPase-independent secretion in fliH mutants be resolved?
Contradictions arise when FliH, a negative regulator of FliI (ATPase), is absent. To resolve:
- Substrate overexpression : Express excess flagellar substrates (e.g., FlgE-Bla) in Salmonella enterica ΔfliH mutants. Measure secretion via minimal inhibitory concentration (MIC) assays using β-lactamase activity as a reporter. ΔfliH mutants show 3.5-fold higher MIC than controls, indicating residual ATPase-independent export .
- Combinatorial mutants : Compare secretion in ΔfliH, ΔfliI, and ΔfliHIJ strains. ΔfliHIJ retains partial secretion, suggesting FliH primarily inhibits FliI but is not essential for all export .
Q. What methodologies identify FliH's interaction partners in the flagellar type III export apparatus?
- Co-immunoprecipitation (Co-IP) : Cross-link FliH to FliI/FliJ in B. burgdorferi lysates. Co-IP with anti-FliH antibodies confirms heterotrimer formation .
- Suppressor mutagenesis : Introduce mutations in flhA (e.g., K203W) and screen for suppressors restoring motility in ΔfliH backgrounds. This reveals functional interactions between FliH, FlhA, and FliR .
Q. How can suppressor analysis elucidate FliH's regulatory role in flagellar assembly?
- Site-directed mutagenesis : Target conserved residues in FlhA (e.g., Asp-208) critical for proton motive force (PMF)-driven export. ΔfliH mutants with FlhA(D208A) fail to export substrates, confirming PMF dependence .
- Genetic complementation : Introduce fliH under inducible promoters in ΔfliH strains. Measure flagellar assembly efficiency under varying ATP/PMF conditions to dissect energy-coupling mechanisms .
Guidance for Experimental Design
- Controls : Include ΔfliF (non-flagellated) and empty-vector mutants to distinguish FliH-specific effects .
- Quantitative thresholds : Normalize protein/mRNA levels to housekeeping genes (e.g., glpQ) to ensure comparability .
- Multidisciplinary approaches : Combine genetic, biochemical, and structural methods (e.g., cryo-EM for FliH-FliI-FliJ complex visualization) to resolve mechanistic ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
